molecular formula C9H11NO B031577 1-Pyridin-4-ylbutan-2-one CAS No. 6304-20-7

1-Pyridin-4-ylbutan-2-one

Cat. No.: B031577
CAS No.: 6304-20-7
M. Wt: 149.19 g/mol
InChI Key: FBLVQXITSLUNLI-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylbutan-2-one is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyridin-4-ylbutan-2-one can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde with a suitable ketone under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, followed by dehydration to form the desired product .

Another method involves the alkylation of 4-pyridone with a suitable alkyl halide in the presence of a base. This reaction proceeds through the formation of a pyridinium salt intermediate, which is then reduced to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-4-ylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-Pyridin-4-ylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, in its role as a cardiotonic agent, the compound inhibits phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced cardiac contractility and vasodilation .

Comparison with Similar Compounds

1-Pyridin-4-ylbutan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and its role as a key intermediate in the synthesis of various biologically active compounds.

Biological Activity

1-Pyridin-4-ylbutan-2-one, also known as 4-pyridinyl-2-butanone, is an organic compound with the molecular formula C₉H₁₁NO. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and relevant data tables.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable, particularly in models of acute inflammation. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Anticancer Activity

In recent studies, this compound has been evaluated for its anticancer properties . It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against KRAS G12C-mutated cancer cells, demonstrating potential as a lead compound for targeted therapy.

Case Study: Anticancer Evaluation

A study investigated the effects of this compound on NCI-H358 cells (KRAS G12C-mutated). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

The biological activity of this compound is attributed to its structural features, particularly the pyridine ring and ketone functional group. These features facilitate interactions with various biological targets:

  • Phosphodiesterase Inhibition : The compound acts as a phosphodiesterase inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which enhances cardiac contractility and vasodilation.
  • Enzyme Interactions : The presence of the pyridine ring allows for binding interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
MechanismDescription
Phosphodiesterase InhibitionIncreases cAMP levels, enhancing cardiac function
Cytokine InhibitionReduces levels of pro-inflammatory cytokines
Apoptosis InductionTriggers programmed cell death in cancer cells

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Pyridine derivatives and butanone.
  • Reagents : Acid catalysts or bases to facilitate condensation reactions.
  • Yield Optimization : Controlling reaction conditions to maximize yield and purity.

Applications in Drug Development

Given its biological activities, this compound serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are being explored for potential applications in treating infections, inflammation, and cancer.

Future Directions

Ongoing research aims to further elucidate the structure–activity relationship (SAR) of this compound and its derivatives. Understanding how modifications to its structure affect biological activity will be crucial for developing more effective therapeutic agents.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 1-Pyridin-4-ylbutan-2-one in a research laboratory?

The synthesis of this compound typically involves condensation reactions between pyridine derivatives and ketone precursors. A common approach is the Friedel-Crafts acylation, where 4-pyridylacetyl chloride reacts with a methyl ketone under catalytic Lewis acid conditions (e.g., AlCl₃). Alternative methods include cross-coupling reactions using palladium catalysts for regioselective functionalization of the pyridine ring . Researchers must optimize reaction conditions (temperature, solvent, stoichiometry) to maximize yield and purity. Post-synthesis, characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Q. Basic: How should researchers validate the purity and identity of this compound?

Validation requires a combination of analytical techniques:

  • Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).
  • Spectroscopy : ¹H/¹³C NMR to confirm the presence of characteristic signals (e.g., pyridine ring protons at δ 8.5–9.0 ppm and ketone carbonyl at ~200–210 ppm in ¹³C NMR).
  • Crystallography : Single-crystal X-ray diffraction (using software like SHELX ) resolves ambiguities in stereochemistry or bonding for novel derivatives.
    Documentation should align with journal guidelines, such as the Beilstein Journal of Organic Chemistry’s standards for experimental reproducibility .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Conflicting data often arise from variations in assay conditions or structural analogs. To address this:

  • Comparative Studies : Synthesize and test derivatives with systematic structural modifications (e.g., substituent position on the pyridine ring) under standardized conditions.
  • Meta-Analysis : Cross-reference biological data with structural databases (e.g., PubChem ) to identify trends in activity related to specific functional groups.
  • Mechanistic Probes : Use computational tools (e.g., molecular docking) to predict binding affinities and validate findings via in vitro assays (e.g., enzyme inhibition kinetics) .

Q. Advanced: What experimental strategies are recommended for studying the structural dynamics of this compound in solution?

Advanced characterization techniques include:

  • Dynamic NMR (DNMR) : To study conformational changes or rotational barriers in solution.
  • Time-Resolved Spectroscopy : UV-Vis or fluorescence quenching experiments to monitor photophysical interactions.
  • DFT Calculations : Density Functional Theory simulations to model electronic transitions and compare with experimental spectra .
    For crystallographic studies, refine data using SHELXL to resolve disorder or thermal motion artifacts.

Q. Advanced: How should researchers design experiments to investigate the pharmacological potential of this compound?

A robust pharmacological study requires:

  • Target Identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to hypothesize molecular targets (e.g., kinases, GPCRs).
  • In Vitro Screening : Prioritize high-throughput assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (e.g., positive/negative controls for false-positive mitigation).
  • ADME Profiling : Assess absorption, distribution, metabolism, and excretion using in vitro models (e.g., Caco-2 cells for permeability) .
  • Data Validation : Replicate results across multiple cell lines or animal models to confirm biological relevance .

Q. Basic: What are the primary applications of this compound in organic chemistry research?

This compound serves as:

  • Building Block : For synthesizing heterocyclic frameworks (e.g., fused pyridine systems) via nucleophilic substitution or cycloaddition reactions.
  • Ligand Precursor : In coordination chemistry, it forms complexes with transition metals (e.g., Ru or Ir) for catalytic applications .
  • Intermediate : In the synthesis of bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Q. Advanced: What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare efficacy across derivatives or concentrations.
  • Principal Component Analysis (PCA) : Identify correlations between structural features and activity .
    Report confidence intervals and p-values rigorously to meet reproducibility standards .

Q. Advanced: How can researchers address challenges in crystallizing this compound for structural analysis?

  • Solvent Screening : Use high-throughput crystallization kits (e.g., vapor diffusion in 96-well plates) with varied solvent polarities.
  • Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.
  • Temperature Gradients : Optimize cooling rates to control nucleation. Refine diffraction data with SHELXL , especially for twinned or low-resolution crystals.

Properties

IUPAC Name

1-pyridin-4-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLVQXITSLUNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285678
Record name 1-pyridin-4-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-20-7
Record name 1-(4-Pyridinyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6304-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 42619
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-pyridin-4-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

19.8 g of propionyl chloride dissolved in 20 ml of dichloromethane was added dropwise over 1 hour to 10 gm of 4-methylpyridine dissolved in 50 ml dichloromethane and maintained below 10° C. After addition, the reaction was brought to ambient temperature, stirred for 8 hours, then brought to reflux for 1 hour. The reaction mixture was quenched into saturated sodium carbonate solution, the organic layer separated and the solvent removed under reduced pressure. The residual 4-methylpyridine was removed by azeotropic distillation under reduced pressure with toluene. Ethanol was added and the mixture refluxed for 6 hours. The solvent was removed under reduced pressure to give 4.45 g of good (4-pyridinylmethyl) ethyl ketone.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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